molecular formula C17H19N3O2 B2447943 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(3-methylphenoxy)acetamide CAS No. 2194845-29-7

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B2447943
CAS No.: 2194845-29-7
M. Wt: 297.358
InChI Key: BDDFHBFCRLONDZ-UHFFFAOYSA-N
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Description

“N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(3-methylphenoxy)acetamide” is a synthetic organic compound. Its structure includes a cyclopropylpyrimidine ring, a tolyloxy group, and an acetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(3-methylphenoxy)acetamide” typically involves multiple steps:

    Formation of the cyclopropylpyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the tolyloxy group: This step might involve nucleophilic substitution reactions where a tolyloxy group is introduced.

    Formation of the acetamide moiety: This can be done through amidation reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the tolyloxy group.

    Reduction: Reduction reactions could target the pyrimidine ring or the acetamide moiety.

    Substitution: Various substitution reactions can occur, especially involving the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

“N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(3-methylphenoxy)acetamide” could have various applications:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible therapeutic applications, such as in drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(p-tolyloxy)acetamide
  • N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(o-tolyloxy)acetamide

Uniqueness

The unique structural features, such as the position of the tolyloxy group and the specific substitutions on the pyrimidine ring, might confer distinct biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-3-2-4-15(7-12)22-10-17(21)18-9-14-8-16(13-5-6-13)20-11-19-14/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDFHBFCRLONDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=CC(=NC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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